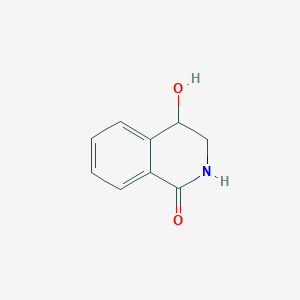

4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Description

Historical Context and Significance of Isoquinoline (B145761) Alkaloids and Derivatives

The story of the DHIQ scaffold is deeply rooted in the rich history of isoquinoline alkaloids, a large and diverse family of naturally occurring compounds. For centuries, plants containing these alkaloids have been utilized in traditional medicine. numberanalytics.comamerigoscientific.com A classic example is the opium poppy, Papaver somniferum, which produces well-known isoquinoline alkaloids like morphine and codeine, valued for their potent analgesic properties. amerigoscientific.comnumberanalytics.com

The isoquinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is the foundational element responsible for the wide-ranging biological activities of these compounds. numberanalytics.com Beyond analgesia, isoquinoline alkaloids have demonstrated a remarkable spectrum of pharmacological effects, including antimicrobial, anticancer, and cardiovascular activities. numberanalytics.comamerigoscientific.comnumberanalytics.com This has made them a focal point of research in natural products chemistry and a source of inspiration for the development of new drugs. numberanalytics.com

The 3,4-Dihydroisoquinolin-1(2H)-one (DHIQ) Core as a Privileged Structure

The 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) core is a specific derivative of the isoquinoline structure and is recognized as a privileged scaffold in medicinal chemistry. researchgate.netkthmcollege.ac.in This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities, suggesting an inherent ability to interact with various biological targets. researchgate.net The DHIQ scaffold is essentially a six-membered lactam ring fused to a benzene ring. kthmcollege.ac.in

One of the key attributes of the DHIQ core is its structural versatility, which allows it to mimic the shapes of endogenous molecules and interact with their biological targets. A notable example of this is its ability to act as a steroidomimetic, mimicking the A,B-ring system of steroids. researchgate.net This mimicry enables DHIQ-containing compounds to potentially modulate the activity of steroid hormone receptors and other related targets.

The DHIQ scaffold is not only a product of synthetic chemistry but is also found in a variety of natural products. researchgate.netkthmcollege.ac.in A number of isoquinolinone alkaloids, which feature the DHIQ core, have been isolated from various plant species. researchgate.net The prevalence of this scaffold in both natural and synthetic molecules with significant biological activities underscores its importance in drug discovery. researchgate.net

Overview of Broad Pharmacological Activities of DHIQ Derivatives

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been shown to possess a wide range of pharmacological activities. researchgate.net These activities highlight the potential of the DHIQ core as a versatile starting point for the development of new drugs targeting a variety of diseases.

Some of the key pharmacological activities associated with DHIQ derivatives include:

Anticancer Activity: Many DHIQ derivatives have been investigated for their potential as anticancer agents. researchgate.netacs.org One of the most significant areas of research is their role as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair in cancer cells. nih.govnih.gov

Antimicrobial and Antioomycete Activity: Certain DHIQ derivatives have demonstrated antimicrobial properties. researchgate.net Recent studies have also explored their efficacy as antioomycete agents for managing plant diseases. nih.govrsc.orgrsc.org

Cardiovascular Effects: The DHIQ scaffold is found in compounds with cardiovascular effects, including antihypertensive and anti-arrhythmic properties. researchgate.net

Central Nervous System (CNS) Activity: DHIQ derivatives have shown potential in treating neurological conditions, for instance as H3 receptor antagonists for neuropathic pain. researchgate.net

The following table provides a summary of some of the diverse pharmacological activities exhibited by DHIQ derivatives:

| Pharmacological Activity | Target/Mechanism of Action | Reference |

| Anticancer | PARP Inhibition | nih.govnih.gov |

| Antioomycete | Disruption of biological membrane systems | nih.govrsc.orgrsc.org |

| Antihypertensive | Not specified | researchgate.net |

| Anti-arrhythmic | Not specified | researchgate.net |

| Neuropathic Pain Treatment | H3 Receptor Antagonist | researchgate.net |

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold has been a subject of considerable research, with numerous methods being developed. These include the Castagnoli-Cushman reaction, Bischler-Napieralski reaction, and various metal-catalyzed and metal-free approaches. nih.govnih.govorganic-chemistry.org These synthetic advancements have facilitated the creation of diverse libraries of DHIQ derivatives for biological screening. kthmcollege.ac.in

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-5-10-9(12)7-4-2-1-3-6(7)8/h1-4,8,11H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFDGRLSVITWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501259 | |

| Record name | 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23206-20-4 | |

| Record name | 4-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the 3,4 Dihydroisoquinolin 1 2h One Scaffold and 4 Hydroxylated Derivatives

General Synthetic Approaches to DHIQ

The construction of the 3,4-dihydroisoquinolin-1(2H)-one framework can be achieved through several strategic disconnections of the target molecule. These approaches primarily involve the formation of the lactam ring through intramolecular cyclization, the introduction of the carbonyl group via carbonylation reactions, and the use of powerful metal-catalyzed and metal-free domino reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of the DHIQ scaffold. This strategy typically involves the cyclization of a suitably substituted phenylethylamine derivative where the nitrogen atom attacks an electrophilic carbon to form the six-membered lactam ring.

Key precursors for these cyclizations include carbamates, ureas, thioureas, isocyanates, and azidoamides. kthmcollege.ac.in For instance, the reductive cyclization of an azido (B1232118) amide under Staudinger conditions or using tributyltin hydride represents a viable route to the DHIQ core. kthmcollege.ac.in Another common approach is the intramolecular Friedel-Crafts type cyclization of N-phenethyl-carbamates. researchgate.net

A notable example involves the radical cyclization of 2-(β-haloacyl)-1,2-dihydroisoquinolines, which upon treatment with tributylstannane and a radical initiator like AIBN, yield benzoindolizidine derivatives, showcasing the versatility of cyclization strategies. researchgate.net

Carbonylation, Carbomylation, and Carbonyl Insertion Reactions

Carbonylation reactions offer a direct method to introduce the C1-carbonyl group of the DHIQ scaffold. These reactions typically employ carbon monoxide (CO) gas in the presence of a transition metal catalyst.

Palladium-catalyzed carbonylation of β-arylethylamides is a well-established method. kthmcollege.ac.in For example, 2-(iodoaryl)malonates can react with N-tosylimines in a palladium-catalyzed carbonylation process to construct the 3,4-dihydroisoquinolin-1(2H)-one ring system. kthmcollege.ac.in Furthermore, palladium (II) catalyzed direct carbonylation of arylethylamines using a combination of Pd(OAc)₂ and Cu(OAc)₂ in a CO atmosphere containing air has been successfully demonstrated. kthmcollege.ac.in Continuous flow methodologies for palladium-catalyzed carbonyl insertion have also been developed, offering advantages in terms of safety and efficiency. kthmcollege.ac.in

Metal-Catalyzed Protocols

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the DHIQ scaffold is no exception. These methods often involve C-H activation, cross-coupling reactions, and cyclocarbopalladation, providing highly efficient and selective routes.

Rhodium-catalyzed internal oxidant-directed synthesis has been used to produce 3,4-dihydroisoquinolin-1(2H)-ones in good to excellent yields at room temperature with low catalyst loading (0.5 mol%). kthmcollege.ac.in This protocol exemplifies a C-H bond functionalization approach. kthmcollege.ac.in Similarly, Rh(III)-catalyzed C-H activation of aryl amides followed by coupling with alkenes, such as difluorovinyl tosylate, can lead to gem-difluorinated dihydroisoquinolin-1(2H)-ones. kthmcollege.ac.in

Palladium-catalyzed reactions are also prevalent. For instance, a palladium-catalyzed tandem dehydrogenative [4+2] annulation of terminal olefins with N-sulfonyl amides provides access to DHIQ derivatives bearing a vinyl substituent. organic-chemistry.org

Achieving control over regioselectivity and stereoselectivity is crucial, especially for the synthesis of biologically active molecules like 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, which contains a stereocenter at the C4 position.

A palladium-catalyzed asymmetric Heck/Suzuki domino reaction has been developed for the synthesis of chiral disubstituted dihydroisoquinolinones with good yields and excellent enantioselectivities. organic-chemistry.org This method demonstrates high functional group tolerance. Another example is the Co(III)-catalyzed C-H annulation of arylamides with 1,3-dienes, which provides 3,4-dihydroisoquinolinones with high regio- and chemoselectivity. organic-chemistry.org Asymmetric C-H functionalization using cobalt(III) complexes with chiral cyclopentadienyl (B1206354) ligands enables the synthesis of dihydroisoquinolinones from N-chlorobenzamides and a variety of alkenes with excellent enantioselectivities and high regioselectivities. organic-chemistry.org

The synthesis of 4-hydroxy-2,3,6-trisubstituted tetrahydropyrans through the reaction of homoallylic alcohols with aldehydes in the presence of TFA demonstrates a single-pot process that creates three new stereocenters, highlighting the power of stereoselective methods. nih.gov While not directly for DHIQs, the principles of stereocontrol are transferable.

Metal-Free Domino Procedures and Oxidations

In a move towards more sustainable chemical synthesis, metal-free domino (or cascade) reactions have gained significant attention. These reactions allow for the formation of multiple bonds in a single synthetic operation without the need for transition metal catalysts.

One such approach involves a tandem cyclization of N-arylcinnamamides with pentane-2,4-dione, using K₂S₂O₈ as an oxidant, to produce 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com Another metal-free protocol utilizes an alkylating method for the synthesis of alkyl-substituted DHIQs using a boronic acid as the radical precursor and oxygen as the oxidant. mdpi.com

Furthermore, the oxidation of isoquinoline (B145761) derivatives can also lead to the formation of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. kthmcollege.ac.in

Multi-component Reactions (MCR)

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules.

The Castagnoli–Cushman reaction (CCR) is a powerful MCR used for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction typically involves the condensation of a homophthalic anhydride (B1165640), an amine, and an aldehyde to afford the DHIQ scaffold with high diastereoselectivity. organic-chemistry.orgnih.gov This method has been employed to synthesize a large library of DHIQ derivatives for biological screening. nih.govrsc.org

Bischler-Napieralski Reaction and its Variants

The Bischler-Napieralski reaction stands as a cornerstone in the synthesis of 3,4-dihydroisoquinolines and, by extension, the 3,4-dihydroisoquinolin-1(2H)-one scaffold. organicreactions.orgorganic-chemistry.orgwikipedia.org This intramolecular cyclization of β-arylethylamides is typically promoted by dehydrating agents under acidic conditions. wikipedia.org

The classical approach involves the cyclodehydration of a β-phenethylamide using strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures. organicreactions.orgorganic-chemistry.org The reaction proceeds through the formation of an electrophilic intermediate that undergoes an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring.

Over the years, several variants of the Bischler-Napieralski reaction have been developed to improve yields and expand its substrate scope. These modifications often involve the use of milder reagents and reaction conditions. For instance, trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine (B119429) has been employed for the mild activation of amides, leading to cyclodehydration and the formation of the DHIQ core. organic-chemistry.org Another modification avoids the common side reaction of nitrile formation (retro-Ritter reaction) by converting the amide to an N-acyliminium intermediate using oxalyl chloride and a Lewis acid like ferric chloride (FeCl₃). organic-chemistry.org Microwave-assisted Bischler-Napieralski reactions have also been shown to be effective, allowing for the rapid generation of substituted dihydroisoquinoline libraries. organic-chemistry.org

A related and important reaction is the Pictet-Gams reaction, which utilizes a β-hydroxy-β-phenethylamide as the starting material. This method directly yields an isoquinoline without the need for a subsequent oxidation step, as the dehydration of the β-hydroxy group provides the necessary double bond. quimicaorganica.org

| Reaction Name | Starting Material | Key Reagents | Product | Reference |

| Bischler-Napieralski (Classical) | β-Phenethylamide | P₂O₅, POCl₃, ZnCl₂ | 3,4-Dihydroisoquinoline (B110456) | organicreactions.org, organic-chemistry.org, wikipedia.org |

| Bischler-Napieralski (Mild Variant) | β-Phenethylamide | Tf₂O, 2-chloropyridine | 3,4-Dihydroisoquinoline | organic-chemistry.org |

| Bischler-Napieralski (Modified) | β-Phenethylamide | Oxalyl chloride, FeCl₃ | 3,4-Dihydroisoquinoline | organic-chemistry.org |

| Pictet-Gams | β-Hydroxy-β-phenethylamide | Dehydrating agent (e.g., P₂O₅) | Isoquinoline | quimicaorganica.org |

Specific Strategies for Introducing the 4-Hydroxy Group and Related Substituents

Directly introducing a hydroxyl group at the C4 position of the 3,4-dihydroisoquinolin-1(2H)-one scaffold can be challenging. Therefore, indirect strategies, often involving the synthesis of a precursor with a functional group at C4 that can be subsequently converted to a hydroxyl group, are commonly employed.

Condensation Reactions with Dioxinones

While direct condensation with dioxinones to form this compound is not extensively documented, related multicomponent reactions provide a viable pathway to precursors. The Castagnoli-Cushman reaction, a powerful tool for the synthesis of heterocyclic compounds, has been successfully applied to produce 3,4-dihydroisoquinolin-1(2H)-one derivatives with a carboxyl group at the C4 position. nih.govrsc.org This reaction typically involves the condensation of a homophthalic anhydride with an imine. nih.gov

The resulting 4-carboxy-3,4-dihydroisoquinolin-1(2H)-one is a versatile intermediate. The carboxylic acid functionality can potentially be converted to a hydroxyl group through standard functional group transformations, such as reduction.

Hydroxylation at C4 Position

Direct and selective hydroxylation at the C4 position of a pre-formed 3,4-dihydroisoquinolin-1(2H)-one ring is a less common approach. The primary route to introduce the 4-hydroxy group often involves the stereoselective reduction of a corresponding 4-keto or 4-carboxy precursor.

Asymmetric Synthesis and Enantioselective Reduction for Chiral DHIQ Derivatives

The biological activity of this compound derivatives is often dependent on the stereochemistry at the C4 chiral center. Therefore, the development of asymmetric synthetic methods to control this stereochemistry is of paramount importance.

A key strategy for the asymmetric synthesis of chiral DHIQ derivatives involves the enantioselective reduction of a prochiral precursor. rsc.orgnih.gov This is particularly relevant for creating a chiral center at C4. For instance, the reduction of a 4-keto-3,4-dihydroisoquinolin-1(2H)-one can be achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts to yield a specific enantiomer of the 4-hydroxy derivative.

Several methods for the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) to chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines have been reported, and these principles can be extended to establish chirality at C4. rsc.orgnih.gov These methods include:

Chiral Hydride Reducing Agents: The use of stoichiometric chiral reducing agents, such as those derived from chiral auxiliaries, can effectively control the stereochemical outcome of the reduction. nih.gov

Catalytic Hydrogenation with Chiral Catalysts: Transition metal catalysts, particularly those based on iridium and rhodium, complexed with chiral ligands have shown great success in the asymmetric hydrogenation of imines and related N-heterocycles. mdpi.com These catalytic systems can be adapted for the enantioselective reduction of a suitable precursor to introduce the desired stereochemistry at C4.

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for asymmetric reductions. rsc.org

The enantioselective synthesis of chiral 3,4-dihydroisoquinolin-1(2H)-ones has also been achieved through palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions and C-H functionalization/intramolecular asymmetric allylation cascades. researchgate.net These advanced methods provide access to enantiopure nitrogen-containing heterocycles with all-carbon quaternary stereocenters. researchgate.net

| Method | Precursor | Key Features | Potential for C4 Chirality | Reference |

| Enantioselective Reduction | Prochiral DHIQ (e.g., 4-keto derivative) | Chiral hydride agents, chiral catalysts (Ir, Rh), enzymes | Direct introduction of chiral C4-OH | rsc.org, nih.gov, mdpi.com |

| Asymmetric Catalysis | N-sulfonyl benzamides, 1,3-dienes | Pd-catalyzed C-H functionalization/allylation | Construction of chiral scaffold with potential for C4 functionalization | researchgate.net |

| Asymmetric Carbonylative Heck Reaction | - | Pd-catalyzed, use of formate (B1220265) esters as CO source | Synthesis of enantiopure derivatives with quaternary stereocenters | researchgate.net |

Biological Activities and Therapeutic Potential of 3,4 Dihydroisoquinolin 1 2h One Derivatives with Specific Focus on 4 Hydroxy Where Applicable

Anticancer Activity

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework, a closely related structure, is present in a family of alkaloids that have exhibited potent cytotoxic and anticancer effects. nih.gov Similarly, derivatives of the isoquinolone scaffold have shown significant promise as anticancer agents, with research focusing on their ability to inhibit tumor growth and progression through various mechanisms. core.ac.uk

Derivatives of the dihydroquinolinone scaffold, structurally related to dihydroisoquinolinones, have demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.

One study detailed a series of novel quinoline (B57606) sulfonamide derivatives, with compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) showing the most potent effect against the HeLa cancer cell line, with a half-maximal inhibitory concentration (IC50) of 1.34 μM. nih.govmdpi.com Another study on 2,3-dihydroquinazolin-4(1H)-one analogues, which share structural similarities, found that the 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one derivative exhibited sub-μM growth inhibition, with values under 50 nM against several cell lines including HT29 (colon) and H460 (lung). nih.gov

Furthermore, research into 3-aminoisoquinolin-1(2H)-one derivatives revealed that 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was a potent inhibitor of tumor cell growth across a wide range of cell lines, with an average GI50 (concentration for 50% growth inhibition) value of -5.18 (log Molar). documentsdelivered.com

Inhibition of Cancer Cell Proliferation by Dihydroisoquinolin-1(2H)-one and Related Derivatives

| Compound | Cell Line | Activity Type | Value (µM) | Source |

|---|---|---|---|---|

| N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) | HeLa (Cervical Cancer) | IC50 | 1.34 | nih.govmdpi.com |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29 (Colon Cancer) | GI50 | <0.05 | nih.gov |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | H460 (Lung Cancer) | GI50 | <0.05 | nih.gov |

| 2-Styrylquinazolin-4(3H)-one | Multiple | GI50 | Sub-µM | nih.gov |

A key mechanism for the anticancer activity of some heterocyclic compounds is the disruption of microtubule dynamics, which are crucial for cell division. Certain derivatives of the related 3,4-dihydro-2(1H)-quinolinone scaffold have been identified as novel tubulin polymerization inhibitors. nih.govmdpi.com

Specifically, a series of quinoline-sulfonamide derivatives were synthesized and evaluated for their effect on tubulin. nih.gov The compound N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) , which showed potent anti-proliferative effects, was also found to inhibit tubulin polymerization with an IC50 value of 6.74 μM. nih.govmdpi.com This suggests that its cytotoxic activity is directly linked to its ability to interfere with microtubule formation. Molecular modeling studies of similar quinazolinone derivatives have indicated that these compounds can dock effectively within the colchicine (B1669291) binding pocket of tubulin, thereby inhibiting its polymerization. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tetrahydroisoquinoline (THIQ) derivatives have been investigated as anti-angiogenic agents. In one study, several THIQ derivatives were tested for their ability to inhibit the angiotube area in a VEGF-stimulated assay. nih.gov

Compound GM-3-121 , which features an ethyl group at the 4-position of a phenyl ring, demonstrated potent anti-angiogenic activity with an IC50 of 1.72 μM. nih.gov Another derivative, GM-3-13 , which has a methoxy (B1213986) group and a sulfonyl moiety, showed moderate activity with an IC50 of 5.44 μM. nih.gov These findings highlight the potential of the isoquinoline (B145761) scaffold in developing inhibitors of angiogenesis.

Anti-Angiogenic Activity of Tetrahydroisoquinoline Derivatives

| Compound | Activity Type | Value (µM) | Source |

|---|---|---|---|

| GM-3-121 | IC50 | 1.72 | nih.gov |

| GM-3-13 | IC50 | 5.44 | nih.gov |

| GM-3-15 | IC50 | Moderate Activity | nih.gov |

| GM-3-18 | IC50 | Moderate Activity | nih.gov |

A significant challenge in cancer chemotherapy is multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. A primary cause of MDR is the overexpression of the efflux pump P-glycoprotein (P-gp), which actively removes chemotherapeutic agents from the cell. The dimethoxy-substituted tetrahydroisoquinoline fragment is recognized as a privileged scaffold in the development of potent P-gp inhibitors.

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized and shown to effectively reverse MDR. In studies using P-gp-overexpressing cancer cells (MCF-7/Adr and SW620/AD300), these compounds were able to inhibit P-gp and restore sensitivity to drugs like doxorubicin. For instance, a series of 1,2-disubstituted tetrahydroisoquinolines were developed, and five of the compounds demonstrated greater P-gp inhibition than the control modulator, verapamil. The lead compound from this series showed efficacy at concentrations ten times lower than verapamil. The mechanism of action involves inhibiting the efflux function of P-gp, thereby increasing the intracellular accumulation of the anticancer drug. Some derivatives may also directly inhibit P-gp's ATPase activity, which is essential for its transport function.

Based on the conducted research, no specific information is currently available regarding the inhibition of Leucine Aminopeptidase (LAP) by 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one or its derivatives.

Aldo-keto reductase family 1 member C3 (AKR1C3) is a significant therapeutic target in hormone-dependent cancers like prostate and breast cancer. A class of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives has been identified as highly potent and selective inhibitors of AKR1C3.

A high-throughput screening identified the lead compound, which demonstrated inhibitory activity in the low nanomolar range and was over 1500-fold more selective for AKR1C3 compared to its isoform AKR1C2. Structural studies revealed that the carboxylate group of the inhibitor binds to the oxyanion hole of the enzyme, while the dihydroisoquinoline moiety fits into an adjacent hydrophobic pocket. This specific binding mode is responsible for the high potency and selectivity. Structure-activity relationship (SAR) studies have shown that small substitutions on the dihydroisoquinoline ring can further enhance potency. One of the most potent inhibitors identified has an IC50 value of 6 nM. These compounds have demonstrated good cellular potency by effectively inhibiting the metabolic activity of AKR1C3 within cells.

Inhibition of AKR1C3 by 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid Derivatives

| Compound Class/Derivative | Target | Activity Type | Value | Selectivity (vs. AKR1C2) | Source |

|---|---|---|---|---|---|

| 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid | AKR1C3 | IC50 | Low nM range | >300-fold | |

| Optimized 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivative | AKR1C3 | IC50 | 6.1 nM | 5000-fold | calpaclab.com |

| Lead Compound from HTS | AKR1C3 | Potency | Low nM | 1500-fold |

Antiviral Activity

The 3,4-dihydroisoquinolin-1(2H)-one core structure and its analogues have demonstrated notable potential as antiviral agents, particularly against HIV-1 and SARS-CoV-2.

HIV-1 Integrase Inhibition

The HIV-1 integrase (IN) enzyme is a crucial target for antiretroviral therapy as it catalyzes the integration of the viral DNA into the host cell's genome, a step essential for HIV-1 replication. brieflands.com A class of compounds known as integrase strand transfer inhibitors (INSTIs) represents a key component of modern anti-AIDS therapeutics. nih.gov Derivatives of the isoquinolinone scaffold have been identified as potent inhibitors of this enzyme.

2-Hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs): This class of compounds has been identified as a novel group of HIV-1 integrase inhibitors. acs.org They function as dual inhibitors, targeting not only the integrase but also the ribonuclease H (RNase H) function of the reverse transcriptase enzyme. brieflands.com A notable example, compound MB-76, emerged from the optimization of this scaffold by introducing carboxamido chains at the 4-position, leading to low micromolar anti-HIV-1 activities. brieflands.comacs.org Further studies on HIDs with alkylcarboxamide substitutions at position 4 showed that replacing the common halogenobenzyl group with an n-alkyl group of optimal length (six carbons) resulted in a strong biological profile and a high barrier to resistance. nih.gov The mechanism of action for HIDs involves the chelation of two catalytic Mg2+ ions in the integrase active site through a coplanar arrangement of three heteroatoms. nih.govacs.org The compact scaffold of HIDs presents all three Mg2+ chelating oxygen atoms from a single ring, which may contribute to their high genetic barrier to resistance. acs.org

Dihydroxyisoindolinone and Dihydroxyisoquinolinone Derivatives: Researchers have also explored bicyclic 6,7-dihydroxyisoindolin-1-one and 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one based compounds as HIV-1 integrase inhibitors. nih.gov These analogues, which modify the spacer length and ring system of earlier inhibitors, demonstrated low micromolar inhibitory potency in in vitro assays. nih.gov The core structure of these inhibitors features a metal-chelating triad (B1167595) and a linked halophenyl ring that binds in a hydrophobic pocket of the enzyme-DNA complex. nih.gov

| Compound Class | Specific Derivative Example | Target | Reported Activity |

|---|---|---|---|

| 2-Hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) | MB-76 | HIV-1 Integrase, RNase H | Potently blocks HIV integration; active against wild-type and raltegravir-resistant HIV-1 variants. acs.org |

| Dihydroxyisoquinolinones | 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one | HIV-1 Integrase | Showed low micromolar inhibitory potency in in vitro HIV-1 integrase assays. nih.gov |

| Dihydroxyisoindolinones | 6,7-dihydroxyisoindolin-1-one | HIV-1 Integrase | Act as bicyclic IN inhibitors with low micromolar potency. nih.gov |

SARS-CoV-2 Antiviral Activity

In the search for therapeutics against the COVID-19 pandemic, tetrahydroisoquinoline-based compounds have been investigated for their ability to inhibit SARS-CoV-2.

Tetrahydroisoquinolinone Derivatives: Researchers developed and tested two novel tetrahydroisoquinoline-based heterocyclic compounds, designated trans-1 and trans-2, for their anti-SARS-CoV-2 activity. nih.govnih.gov Both compounds effectively suppressed the replication of authentic SARS-CoV-2 in Vero E6 cells. nih.gov Compound trans-1, in particular, showed significant potency with a half-maximal effective concentration (EC₅₀) of 3.15 μM in Vero E6 cells and 2.78 μM in Calu-3 human lung cells. nih.govnih.gov This activity was superior to that of chloroquine (B1663885) in the same lung cell line. nih.govnih.gov Mechanistic studies indicated that trans-1 acts at the post-entry stage of viral replication, distinguishing its mode of action from entry inhibitors like chloroquine. nih.gov

| Compound | Cell Line | EC₅₀ (μM) | Selective Index (SI) | Proposed Mechanism |

|---|---|---|---|---|

| trans-1 | Vero E6 | 3.15 | > 63.49 | Inhibits post-entry viral replication. nih.govnih.gov |

| Calu-3 | 2.78 | > 71.94 | ||

| trans-2 | Vero E6 | 12.02 | - | Inhibits viral infection. nih.gov |

| Chloroquine (for comparison) | Calu-3 | 44.90 | 2.94 | Inhibits viral entry. nih.gov |

Antioomycete Activity

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated for their potential use in agriculture as agents against oomycetes, which are destructive plant pathogens often mistaken for fungi.

Activity against Phytopathogens

A study involving 59 synthesized derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold revealed significant antioomycete activity, particularly against Pythium recalcitrans. nih.govrsc.orgrsc.org The activity against this oomycete was found to be superior to the compounds' antifungal activity against other tested phytopathogens. nih.govresearchgate.net

Compound I23 from this series demonstrated the highest in vitro potency against P. recalcitrans, with an EC₅₀ value of 14 μM. nih.govrsc.org This potency was notably higher than that of the commercial fungicide hymexazol (B17089) (EC₅₀ of 37.7 μM). nih.govrsc.org Furthermore, in in vivo tests, compound I23 showed a preventive efficacy of 96.5% at a dose of 5.0 mg per pot. nih.govrsc.org

Proposed Mechanism: Disruption of Biological Membrane Systems

The mode of action for the antioomycete activity of these derivatives has been investigated. nih.govrsc.org Physiological, biochemical, ultrastructural, and lipidomic analyses of the effects of compound I23 on P. recalcitrans suggest that its mechanism involves the disruption of the pathogen's biological membrane systems. nih.govrsc.orgrsc.org This disruption leads to a loss of cellular integrity and ultimately, the death of the oomycete. mdpi.com

Other Pharmacological Activities of DHIQ Derivatives

The versatile 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for a variety of other therapeutic applications beyond antiviral and antioomycete activities.

Anti-Cancer Activity: Dihydroisoquinolinone derivatives have been identified as inhibitors of the p53-MDM2 protein-protein interaction, which is a key target in oncology drug discovery. nih.gov Starting from a hit found through virtual screening, subsequent derivatization led to a low nanomolar inhibitor with significant cellular activity. nih.gov Additionally, related 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been discovered as tubulin polymerization inhibitors, demonstrating anti-cancer properties. nih.gov

Central Nervous System Activity: Certain 1,4-dihydro-3(2H)-isoquinolinone derivatives possess pharmacological properties that act on the central nervous system and have been proposed for use as anticonvulsive agents. google.com

Histamine (B1213489) H3 Receptor Antagonism: A series of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated as potent and selective antagonists for the histamine H3 receptor, a target for various neurological and cognitive disorders. nih.gov

Broad Bioactivities: The isoquinolone framework is recognized for exhibiting a wide range of pharmacological effects, including anti-inflammatory and antimalarial activities. acs.org

Analgesic Activity

The 3,4-dihydroisoquinolin-1(2H)-one core is a recognized pharmacophore in the development of pain management therapeutics. The parent compound, 3,4-dihydro-2H-isoquinolin-1-one, is utilized as a foundational structure for synthesizing analgesic drugs, and it is suggested to exhibit opioid receptor agonism. guidechem.com

Specific derivatives have been explored for their pain-relieving potential. Researchers have identified 6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a positional isomer of the primary compound of interest, as a potential analgesic agent. chemimpex.com Further research into constrained analogues has led to the development of 3,4-dihydroisoquinolin-1(2H)-one derivatives that act as delta opioid receptor agonists, which have shown potent activity in rodent pain models. The investigation of this class of compounds continues to be a relevant area in the discovery of novel pain-killers.

Anti-inflammatory Activity

Several hydroxylated derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been noted for their potential anti-inflammatory properties. Specifically, 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one has attracted interest in medicinal chemistry for its possible anti-inflammatory effects. cymitquimica.com Similarly, 6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one has been investigated by researchers as a potential anti-inflammatory agent. chemimpex.com

The utility of the 3,4-dihydroisoquinolin-1(2H)-one scaffold in creating anti-inflammatory drugs is further demonstrated by its incorporation into more complex molecules. For instance, certain amino pyrimidine (B1678525) derivatives that include the dihydroisoquinolinone moiety have been developed as anti-inflammatory agents for treating or preventing inflammatory or autoimmune disorders. googleapis.com The anti-inflammatory activity is also a known property of molecules like cinnamic acid, which has been used to create hybrid compounds with the 3,4-dihydroisoquinolin-1(2H)-one core. researchgate.net

Antioxidant Activity

The capacity to combat oxidative stress is a key therapeutic property, and certain derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have shown promise in this area. Notably, 6-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is reported to exhibit significant antioxidant properties, making it a valuable compound for research aimed at addressing cellular oxidative stress. chemimpex.com

The natural occurrence of this scaffold in plants known for their medicinal benefits also points towards its antioxidant potential. For example, a new alkaloid, 8-(4-hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, was isolated from the seeds of Nigella glandulifera. researchgate.net This genus of plants is well-studied for its pharmacological effects, including antioxidant activities, which are often attributed to its bioactive constituents. researchgate.net Furthermore, other natural products, such as cinnamic acid and its analogues which have been hybridized with the 3,4-dihydroisoquinolin-1(2H)-one structure, are known to possess antioxidant capabilities. researchgate.net

Enzyme Inhibitory Actions (General)

Based on the reviewed scientific literature, there is limited to no specific information available regarding the enzyme inhibitory actions of this compound or its closely related derivatives on the enzymes listed below.

No research findings were identified that link 3,4-dihydroisoquinolin-1(2H)-one derivatives to inhibitory activity against D-amino acid oxidase (DAAO).

No research findings were identified that link 3,4-dihydroisoquinolin-1(2H)-one derivatives to inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

No research findings were identified that link 3,4-dihydroisoquinolin-1(2H)-one derivatives to the inhibition of cholesterol biosynthesis.

Poly(ADP-ribose)polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. nih.gov Their inhibition is a clinically validated strategy in cancer therapy. nih.govnih.gov A novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been designed and investigated as PARP inhibitors. nih.govnih.gov

Researchers synthesized a library of these compounds and tested their in vitro inhibitory activity against PARP1 and PARP2. nih.gov One of the lead compounds, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, demonstrated potent inhibition of PARP1 with an IC₅₀ of 156 nM and was about two-fold selective for PARP2 (IC₅₀ = 70.1 nM). nih.gov These findings suggest that the 3,4-dihydroisoquinolone core can be effectively utilized in the design of potent PARP inhibitors. nih.gov

Notably, some 3,4-dihydroisoquinolin-1(2H)-one-based inhibitors have also been identified for PARP10. researchgate.net

Table 1: PARP Inhibition by 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |

|---|---|---|---|---|

| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | PARP1 | 156 | ~2-fold for PARP2 | nih.gov |

Cyclin-dependent kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive targets for anticancer therapies. bohrium.comresearchgate.net Derivatives of isoquinoline-1,3(2H,4H)-dione have been identified as potent and selective inhibitors of CDK4. bohrium.comresearchgate.net

A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives were found to be a novel class of potent and selective CDK4 inhibitors over CDK1 and CDK2. researchgate.net The presence of a basic amine substituent on the aniline (B41778) ring was found to be crucial for CDK4 inhibitory activity. researchgate.net Further enhancement in activity was observed with the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. researchgate.net

Although specific data on this compound derivatives as CDK inhibitors is not detailed in the provided results, the broader class of isoquinoline-based compounds shows significant promise in this area.

JNK3 Kinase Inhibition

c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and is implicated in neuronal apoptosis and the pathology of neurodegenerative diseases. researchgate.netnih.govscbt.com Therefore, selective JNK3 inhibitors are being pursued as potential neuroprotective agents. researchgate.netnih.gov

A series of 1-aryl-3,4-dihydroisoquinolines have been described as inhibitors of JNK3. nih.gov Among them, compounds 20 and 24 were identified as the most potent inhibitors with pIC₅₀ values of 7.3 and 6.9, respectively. nih.gov These compounds demonstrated significant selectivity, being 10-fold and 1000-fold more selective for JNK3 over JNK2 and JNK1, respectively. nih.gov X-ray crystallography of a related compound revealed an unusual binding mode, with a chloro substituent forming a hydrogen bond with the hinge region of the kinase. nih.gov

While the provided information does not specifically mention 4-hydroxy derivatives, the 3,4-dihydroisoquinoline (B110456) scaffold is a key component of these potent JNK3 inhibitors.

Antidepressant Activity

The 3,4-dihydroisoquinolin-1(2H)-one and related structures have been explored for their potential as antidepressant agents. nih.govacs.orgcaymanchem.comnih.gov Research has shown that derivatives of 1,2,3,4-tetrahydroisoquinoline, a related scaffold, possess antidepressant-like effects. nih.gov

Specifically, 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), demonstrated antidepressant-like activity in animal models by significantly reducing immobility time in the forced swim test and tail suspension test. nih.gov Biochemical analyses indicated that these compounds activate the noradrenergic and serotonergic systems, which are key pathways in the pathophysiology of depression. nih.gov

Another study focused on 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives to develop a novel antidepressant. nih.govacs.org The compound 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride showed antidepressant-like activity in mice. nih.govacs.org

H3 Receptor Antagonism

Histamine H3 receptors are primarily found in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters. wikipedia.orgrndsystems.com Antagonists of the H3 receptor have stimulant and nootropic effects and are being investigated for the treatment of neurological disorders. wikipedia.org

A novel class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives has been synthesized and evaluated as potent H3 receptor antagonists. nih.gov One particular compound from this series exhibited potent in vitro binding and functional activity at the H3 receptor, along with good selectivity over other receptors and favorable pharmacokinetic properties. nih.gov This highlights the potential of the 3,4-dihydroisoquinolin-1(2H)-one scaffold in developing treatments for conditions where H3 receptor antagonism is beneficial. nih.govnih.gov

EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in gene silencing and is a validated target in oncology. nih.govnih.govacs.org A new class of EZH2 inhibitors based on a pyridone-containing 3,4-dihydroisoquinoline-1(2H)-one scaffold has been designed. nih.govmedchemexpress.comresearchgate.net

Through computational analysis and subsequent chemical synthesis, researchers developed a six-membered lactam analogue that significantly improved ligand efficiency and potency compared to its acyclic precursor. nih.gov Further optimization focusing on lipophilic efficiency led to the identification of a compound that displayed improved on-target potency in both biochemical and cellular assays, as well as robust antitumor activity in vivo. nih.gov Another study optimized this series to address metabolic stability and solubility, leading to a development candidate, (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497), which showed a good balance of potency and pharmaceutical properties. nih.govacs.orgacs.org

Table 2: EZH2 Inhibition by 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

| Compound Class | Key Findings | Reference |

|---|---|---|

| Pyridone-containing 3,4-dihydroisoquinoline-1(2H)-ones | Cyclization of an amide linker to a lactam significantly improved ligand efficiency and potency. | nih.gov |

Antibacterial Activity

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents. Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one nucleus have been investigated for their potential to address this challenge. Although direct studies on the antibacterial properties of this compound are limited in the currently available literature, research on related analogs provides valuable insights into the structure-activity relationships (SAR) governing their antibacterial effects.

Detailed Research Findings

Investigations into the antibacterial potential of the broader isoquinoline class have shown promising results. For instance, a new class of alkynyl isoquinolines demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Representative compounds from this class, HSN584 and HSN739, were able to reduce the load of MRSA within macrophages, a feat that the standard drug vancomycin (B549263) could not achieve. nih.gov Furthermore, these compounds exhibited a low propensity for developing resistance. nih.gov The structure-activity relationship studies revealed that both the isoquinoline and phenyl moieties were crucial for their antibacterial efficacy. nih.gov

In a separate study, a screening of various isoquinoline alkaloids and their derivatives identified several compounds with strong inhibitory activity against Gram-positive bacteria such as Bacillus cereus, Micrococcus sp., and Staphylococcus aureus. nih.gov Notably, (+)-actinodaphnine, (+)-N-Me-actinodaphnine, (+)-anonaine, (-)-xylopine, and (-)-N-Me-xylopine MeI salt all exhibited significant activity. nih.gov

While the above studies focus on the broader isoquinoline scaffold, research on pyrimidoisoquinolinquinones, which incorporate the isoquinoline core, has also yielded promising antibacterial agents. A series of these derivatives showed inhibitory activity against Gram-positive pathogens with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL. mdpi.comnih.gov One compound, in particular, demonstrated higher potency against MRSA than vancomycin. mdpi.comnih.gov These findings underscore the potential of the isoquinoline framework as a foundation for the development of new antibacterial drugs. mdpi.comnih.gov

The following tables summarize the antibacterial activity of selected isoquinoline derivatives against various bacterial strains.

Table 1: Antibacterial Activity of Alkynyl Isoquinoline Derivatives

| Compound | Organism | MIC (µg/mL) |

| HSN584 | Staphylococcus epidermidis | 4-16 |

| HSN584 | Listeria monocytogenes | 4-16 |

| HSN584 | Streptococcus pneumoniae | 4-16 |

| HSN584 | Enterococcus faecalis | 4-16 |

| HSN584 | Clostridium difficile | 4-16 |

| HSN584 | Enterococcus faecium | 4-16 |

| HSN739 | Staphylococcus epidermidis | 4-16 |

| HSN739 | Listeria monocytogenes | 4-16 |

| HSN739 | Streptococcus pneumoniae | 4-16 |

| HSN739 | Enterococcus faecalis | 4-16 |

| HSN739 | Clostridium difficile | 4-16 |

| HSN739 | Enterococcus faecium | 4-16 |

Data sourced from a study on alkynyl isoquinoline antibacterial compounds. mdpi.com

Table 2: Antibacterial Activity of Isoquinoline Alkaloids and Their Derivatives

| Compound | Bacillus cereus MIC (µg/mL) | Micrococcus sp. MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |

| (+)-actinodaphnine | ≥50 | ≥50 | ≥50 |

| (+)-N-Me-actinodaphnine | ≥50 | ≥50 | ≥50 |

| (+)-anonaine | ≥50 | ≥50 | ≥50 |

| (-)-xylopine | ≥50 | ≥50 | ≥50 |

| (-)-N-Me-xylopine MeI | ≥50 | ≥50 | ≥50 |

| anhydroushinsunine | 50-300 | 50-300 | 50-300 |

| anhydroushinsunine MeI | 50-300 | 50-300 | 50-300 |

| ushinsunine isomethine | 50-300 | 50-300 | 50-300 |

| dicentrine methine | 50-300 | 50-300 | 50-300 |

| roemerine methine | 50-300 | 50-300 | 50-300 |

| dicentrine bismethine | 50-300 | 50-300 | 50-300 |

| O-Me-armepavine methine | 50-300 | 50-300 | 50-300 |

Data adapted from a screening of isoquinoline alkaloids and their derivatives. nih.gov

Structure Activity Relationship Sar Studies of Dhiq Derivatives Emphasizing Insights Relevant to the 4 Hydroxy Position

Influence of Substituents on Biological Activity.researchgate.netnih.govmdpi.comresearchgate.netrsc.orgresearchgate.net

The biological activity of DHIQ derivatives is significantly modulated by the nature and position of substituents on the core structure. researchgate.netresearchgate.net These modifications can influence the compound's affinity for its target, as well as its pharmacokinetic properties.

Substituents at the C4 position of the DHIQ ring have been shown to be critical for certain biological activities.

C4-Carboxyl Group for Antioomycete Activity

Research into the antioomycete activity of DHIQ derivatives against the plant pathogen Pythium recalcitrans has highlighted the essential role of a carboxyl group at the C4 position. researchgate.netrsc.org A study involving the synthesis of 59 DHIQ derivatives revealed that the presence of a C4-carboxyl group was a key determinant for their efficacy. rsc.orgnih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have statistically validated the necessity of the C4-carboxyl group for potent antioomycete activity. researchgate.netrsc.org These models provide a theoretical framework for understanding the interaction between the DHIQ derivatives and their biological target, emphasizing the structural requirements for activity. researchgate.net

One of the most potent compounds identified, I23 , which features a C4-carboxyl group, exhibited a half-maximal effective concentration (EC50) of 14 µM against P. recalcitrans, outperforming the commercial agent hymexazol (B17089) (EC50 of 37.7 µM). rsc.orgnih.gov This compound also demonstrated significant in vivo preventive efficacy. rsc.org The proposed mechanism of action for these compounds involves the disruption of the pathogen's biological membrane systems. rsc.orgnih.gov

The following table summarizes the antioomycete activity of selected DHIQ derivatives, illustrating the importance of the C4-carboxyl group.

| Compound | EC50 (µM) against P. recalcitrans | In vivo Preventive Efficacy (%) at 2.0 mg/pot |

| I23 | 14 | 75.4 |

| Hymexazol (Commercial Control) | 37.7 | 63.9 |

Data sourced from a study on the synthesis and antioomycete activity of DHIQ derivatives. rsc.orgnih.gov

In the context of inhibitors for aldo-keto reductase 1C3 (AKR1C3), a key enzyme in steroid hormone metabolism and prostaglandin (B15479496) synthesis, the presence of ring structures and carbonyl groups is a common feature among inhibitors. nih.gov While many AKR1C3 inhibitors have diverse structures, they all share these basic components. nih.gov For instance, the introduction of a chlorine atom as an aromatic substituent can enhance biological activity by increasing the molecule's interaction with the target protein and preventing metabolic hydroxylation, which could otherwise lead to less active metabolites. researchgate.net

The impact of aromatic ring count on a compound's developability has also been studied, with an increase in carboaromatic rings generally having a detrimental effect. nih.gov This suggests that while aromatic substituents are important, a balance must be struck to maintain favorable pharmacokinetic properties.

Linkers play a crucial role in connecting the DHIQ scaffold to other chemical moieties, and the nature of the linker can significantly impact the drug-target interaction. nih.govnih.gov The length, flexibility, and chemical nature of the linker determine the optimal positioning of the molecule within the binding site of the target protein. nih.gov

In the development of inhibitors for Mycobacterium tuberculosis, the nature of the linker connecting the tetrahydroisoquinoline core to a side chain was found to be critical. nih.gov The study showed that –CH2– and –CONH– linkers were more effective than –CO– and –COCH2– linkers, indicating that the precise positioning of a terminal aromatic ring is essential for target binding. nih.gov This highlights the importance of the linker in ensuring the correct orientation of the pharmacophoric groups for optimal interaction with the target.

An ideal linker should not only facilitate strong binding to the target but also possess stability in the circulatory system to minimize off-target toxicity. nih.gov The development of cleavable linkers, which release the active drug specifically at the target site, is a key strategy in modern drug design. nih.gov

Stereochemistry plays a pivotal role in the biological activity of DHIQ derivatives, with different stereoisomers often exhibiting significantly different potencies. This is particularly evident in the development of inhibitors for enzymes with specific, chiral binding pockets.

In the case of AKR1C3 inhibitors, the stereochemistry of the molecule is a critical determinant of its inhibitory activity. nih.gov The enzyme's active site has specific positional and stereochemical requirements for substrate binding, and inhibitors must conform to these constraints to be effective. nih.gov While the exact stereoisomer preference for all DHIQ-based AKR1C3 inhibitors is not universally defined, the principle of stereospecificity is a recurring theme in the SAR of these compounds. nih.gov

The presence and position of hydroxyl groups on the DHIQ scaffold or its substituents can have a profound impact on biological activity. nih.govnih.govresearchgate.net Hydroxyl groups can participate in hydrogen bonding interactions with the target protein, thereby increasing binding affinity. nih.gov They can also influence the molecule's solubility and metabolic stability. researchgate.netresearchgate.net

The introduction of a hydroxyl group can increase the polarity of a molecule, which may enhance its interaction with polar residues in a binding pocket. nih.gov However, the position of the hydroxyl group is crucial. In some cases, a strategically placed hydroxyl group can lead to a significant increase in potency, while in other positions, it may have a neutral or even detrimental effect. nih.gov

For example, in a study of carboxyalkyl flavonoid derivatives as α-glucosidase inhibitors, the position and number of hydroxyl groups on the B and C rings were found to be pivotal for hypoglycemic activity. nih.gov This suggests that for DHIQ derivatives, the placement of a hydroxyl group at the C4 position could have a significant, and potentially beneficial, impact on biological activity, depending on the specific target and the nature of the binding site.

Conformational Analysis and its Relation to Activity.researchgate.netnih.gov

The three-dimensional conformation of a DHIQ derivative is a key determinant of its biological activity. The molecule must adopt a specific conformation to fit into the binding site of its target protein and engage in the necessary interactions for inhibition or activation.

Conformational analysis of DHIQ derivatives can provide valuable insights into their SAR. By understanding the preferred conformations of active and inactive compounds, researchers can develop models that predict the biological activity of new derivatives. Techniques such as X-ray crystallography and computational modeling are used to determine the low-energy conformations of these molecules and to visualize their interactions with their biological targets. nih.gov

For example, in the development of inhibitors for the p53-MDM2 interaction, an X-ray co-crystal structure of an analog in complex with MDM2 revealed an unprecedented binding mode. nih.gov This information was crucial in guiding the subsequent derivatization program, leading to the discovery of a potent inhibitor. nih.gov This highlights the importance of conformational analysis in understanding and optimizing the activity of DHIQ derivatives.

The flexibility of the DHIQ scaffold and its substituents also plays a role in its biological activity. A certain degree of conformational flexibility can allow the molecule to adapt to the shape of the binding site, a concept known as "induced fit." However, excessive flexibility can be detrimental, as it may lead to a loss of binding affinity due to an entropic penalty. Therefore, the design of DHIQ derivatives often involves a balance between conformational rigidity and flexibility to achieve optimal biological activity.

Steroid-like Conformation

While direct crystallographic or extensive conformational studies on 4-hydroxy-3,4-dihydroisoquinolin-1(2H)-one itself are not widely documented in publicly available literature, analogies can be drawn from other hydroxylated cyclic structures, such as steroids, to understand the potential conformational implications of the 4-hydroxy group. For instance, in the study of steroid structures, the position of a hydroxyl group can significantly alter the conformation of the entire ring system.

Extrapolating from this, the 4-hydroxy group in a DHIQ derivative could similarly lock the dihydropyranone ring into a preferred conformation. This "steroid-like" rigidity, where the hydroxyl group acts as a conformational anchor, could be a key determinant for how the molecule presents its other pharmacophoric features to a target protein, thereby influencing its biological activity. The precise nature of this preferred conformation in 4-hydroxy-DHIQ derivatives would, of course, be dependent on the other substituents present on the molecule.

Conformational Biasing through Electrostatic Repulsion

For example, in molecules with multiple hydroxyl groups or other electronegative atoms, the minimization of electrostatic repulsion often leads to a specific, biased conformation. This can override other conformational drivers, such as steric hindrance. In the context of a 4-hydroxy-DHIQ derivative, the lone pairs of the hydroxyl oxygen and the carbonyl oxygen of the lactam ring would experience electrostatic repulsion. This repulsion could influence the puckering of the dihydropyranone ring and the orientation of the hydroxyl group (axial vs. equatorial).

This conformational biasing is crucial for biological activity as it determines the three-dimensional arrangement of atoms and functional groups that interact with a biological target. A conformationally biased molecule may present a more optimal geometry for binding to a receptor or enzyme active site, leading to enhanced potency. Conversely, an unfavorable electrostatic repulsion could force the molecule into a conformation that is not conducive to binding.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug discovery to correlate the biological activity of a series of compounds with their physicochemical properties. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead candidates.

2D and 3D-QSAR Models (e.g., CoMFA, CoMSIA, 3D-MoRSE)

While specific 2D and 3D-QSAR models for this compound derivatives are not extensively reported, the application of these methodologies to structurally related isoquinoline (B145761) derivatives provides valuable insights into how such models are constructed and the information they can provide.

For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various isoquinoline-containing scaffolds. nih.govrsc.org CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. sci-hub.stnih.govresearchgate.net CoMSIA, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. sci-hub.stnih.govresearchgate.net

A notable study on 3,4-dihydroisoquinolin-1(2H)-one derivatives, aimed at developing antioomycete agents, employed both CoMFA and CoMSIA models. rsc.org This study revealed the critical importance of a C4-carboxyl group for the observed activity. rsc.org Although this study focused on a carboxyl group rather than a hydroxyl group at the C4 position, it demonstrates the utility of these 3D-QSAR techniques in identifying key structural requirements for activity within the DHIQ scaffold. The resulting contour maps from such analyses can visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding character are favorable or unfavorable for activity, thus guiding the design of more potent derivatives.

The 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors, which are derived from a 3D molecular representation, have also been used in QSAR studies of other heterocyclic compounds. These descriptors encode information about the 3D structure of a molecule and can be used to build predictive QSAR models.

Prediction of Bioactivity and Optimization of Potency

A primary goal of developing QSAR models is to predict the biological activity of novel compounds and to optimize the potency of existing leads. nih.gov By establishing a statistically robust correlation between molecular descriptors and biological activity, QSAR models can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. nih.gov

The contour maps generated from CoMFA and CoMSIA studies are particularly useful for lead optimization. For example, if a CoMFA map shows a region of unfavorable steric bulk near a particular substituent, medicinal chemists can design new analogs with smaller substituents at that position. Conversely, if a CoMSIA map indicates that a hydrogen bond donor is beneficial in a certain region, new derivatives can be synthesized that incorporate a suitable functional group at that position.

In the context of this compound, a hypothetical QSAR model could reveal the optimal electronic and steric properties of substituents at various positions on the scaffold to enhance a specific biological activity. For instance, the model might indicate that electron-withdrawing groups on the benzene (B151609) ring, in combination with a specific stereochemistry of the 4-hydroxy group, lead to increased potency. This predictive power allows for a more rational and efficient approach to drug design, reducing the time and resources required for the discovery of new therapeutic agents.

While the direct application of these predictive models to this compound derivatives is not yet widely published, the successful application of QSAR in related systems underscores the potential of this approach for the future development of this important class of compounds.

Mechanism of Action Studies for 3,4 Dihydroisoquinolin 1 2h One Derivatives General, with Potential Relevance to C4 Hydroxy

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been shown to interact with a variety of molecular targets, including enzymes and receptors, leading to the modulation of their activity.

For instance, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were designed and synthesized as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme essential for the growth of cancer cells. acs.org By employing a scaffold hopping strategy, where the pyrimidine (B1678525) carboxamide group of known PRMT5 inhibitors was replaced with the 3,4-dihydroisoquinolin-1(2H)-one scaffold, researchers developed potent inhibitors. acs.org One derivative, D3 , demonstrated excellent PRMT5 inhibitory activity with an IC₅₀ of 20.7 nM. acs.org

In another study, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were developed as novel inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.gov The design was based on the 3,4-dihydroisoquinolone core acting as a mimic of NAD+. nih.gov

Furthermore, certain tetrahydroisoquinoline derivatives, which share a structural relationship with 3,4-dihydroisoquinolin-1(2H)-ones, have been identified as allosteric antagonists at dopamine (B1211576) D2 and D3 receptors. nih.gov

The interaction of 3,4-dihydroisoquinolin-1(2H)-one derivatives with their molecular targets can lead to the modulation of various cellular signaling pathways.

The inhibition of PRMT5 by derivatives like D3 directly impacts pathways crucial for cancer cell growth. acs.org Similarly, the inhibition of PARP by 1-oxo-3,4-dihydroisoquinoline-4-carboxamides interferes with DNA repair mechanisms, a critical pathway for the survival of cancer cells. nih.gov

The ubiquitin-proteasome pathway, which is responsible for the degradation of nuclear and cytosolic proteins, is another system that can be modulated. mdpi.com This pathway is often dysregulated in cancer, and its modulation can affect oncogenic signaling. mdpi.com For example, the Wnt/β-catenin signaling pathway, which can promote epithelial-mesenchymal transition in cancer cells, is modulated by ubiquitination. mdpi.com

Additionally, derivatives acting on dopamine receptors can influence downstream signaling cascades. For example, the activation of the dopamine D1 receptor can lead to the phosphorylation of the AMPA receptor (GluR1) and the transcription factor CREB, which are involved in cognitive processes. nih.gov

Molecular docking and structure-activity relationship (SAR) studies have provided insights into the specific binding pockets and amino acid residues involved in the interaction of 3,4-dihydroisoquinolin-1(2H)-one derivatives with their targets.

In the case of PARP inhibitors, docking simulations showed that the 3,4-dihydroquinolone scaffold of a lead compound made hydrophobic contacts with Met890, Tyr889, and Val762 residues in the binding cleft of PARP1. nih.gov Aromatization of the scaffold resulted in the loss of these crucial interactions. nih.gov

For tubulin inhibitors that target the colchicine (B1669291) binding site, a derivative (G13 ) with a hydroxymethyl group was found to form a hydrogen bond with the residue Asn101, significantly improving its binding affinity. nih.gov The 3′,4′,5′-trimethoxyphenyl moiety of G13 engaged in hydrophobic interactions with surrounding residues including Leu242, Ile318, Val238, and Ile378, while the 6-methyl-quinoline part interacted with Ala180, Val181, and Val182. nih.gov

In the context of positive allosteric modulators of the dopamine D1 receptor, molecular dynamics simulations of LY3154207 , a tetrahydroisoquinoline-based PAM, revealed that it stabilizes the helical conformation of a part of the second intracellular loop (IL2) of the receptor, specifically involving residues P128, F129, and R130. researchgate.net

Competitive Inhibition (e.g., Colchicine binding site of tubulin, P-gp)

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been utilized to develop competitive inhibitors for important biological targets like tubulin and P-glycoprotein (P-gp).

Colchicine Binding Site of Tubulin: The colchicine binding site on tubulin is a well-established target for anticancer agents. nih.gov Derivatives of 3,4-dihydroquinazolin-2(1H)-one, which are structurally related to dihydroisoquinolinones, have been investigated as colchicine binding site inhibitors. nih.gov By mimicking the steroidal structure of 2-methoxyestradiol, a derivative was synthesized where a tetrahydroisoquinoline moiety mimicked the A and B rings of the steroid. nih.gov More directly, novel quinoline (B57606) derivatives have been optimized as tubulin inhibitors targeting this site, with one compound, G13 , showing potent inhibitory activity. nih.gov Although not a dihydroisoquinolinone itself, this highlights the potential of related heterocyclic scaffolds to act as competitive inhibitors at this site.

P-glycoprotein (P-gp): P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by expelling chemotherapeutic drugs from the cell. nih.govsemanticscholar.org The dimethoxy substituted tetrahydroisoquinoline fragment is a known pharmacophore present in several third-generation P-gp inhibitors. nih.gov Starting from a lead compound, WK-X-34 , new derivatives were synthesized to obtain more potent P-gp inhibitors. nih.gov Molecular docking studies with other classes of compounds, such as dihydropyrimidinones, have suggested that they bind to the M-site of the transporter, indicating a competitive mode of inhibition. semanticscholar.org

Positive Allosteric Modulation (PAM) (e.g., Dopamine D1 receptor)

Positive allosteric modulators (PAMs) offer a novel therapeutic approach by enhancing the effect of an endogenous ligand without directly activating the receptor themselves. Several 3,4-dihydroisoquinolin-1(2H)-one derivatives have been identified as PAMs of the dopamine D1 receptor. nih.govgoogle.com

One such compound, DETQ (2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one), has been shown to selectively potentiate the human D1 receptor in vitro without significant direct agonist effects. nih.gov In vivo studies using transgenic mice expressing the human D1 receptor demonstrated that DETQ increased locomotor activity over a broad dose range without the inverted U-shaped dose-response or tachyphylaxis often seen with D1 agonists. nih.gov

Another tetrahydroisoquinoline-based D1R PAM, LY3154207 , has been studied using molecular dynamics simulations to understand its allosteric mechanism. researchgate.netmdpi.com These studies suggest that the binding of LY3154207 stabilizes a helical conformation in the second intracellular loop of the receptor, which is believed to be part of the allosteric pathway that enhances Gs protein coupling. researchgate.net The discovery of these D1R PAMs has opened new avenues for the treatment of various neuropsychiatric disorders. nih.govmdpi.com

Computational Chemistry and Drug Design Applications for Dhiq Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial for exploring the binding modes of DHIQ derivatives within the active sites of biological targets.

Docking simulations provide detailed insights into the specific interactions between a ligand and the amino acid residues of its target protein. For instance, in the study of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), docking simulations were instrumental in explaining the observed structure-activity relationships. nih.gov Analysis of the binding pose of a highly active compound within the PARP1 binding cleft revealed key hydrophobic contacts with amino acid residues such as Met890, Tyr889, and Val762. nih.gov Conversely, the aromatization of the dihydroisoquinolone scaffold in a related compound led to a loss of these crucial hydrophobic interactions, resulting in a significant decrease in inhibitory activity. nih.gov

In studies of related tetrahydroisoquinoline scaffolds targeting Cyclin-Dependent Kinase 6 (CDK6), docking analysis identified various types of interactions contributing to binding. These included alkyl and pi-alkyl interactions with residues like Leu152 and Ala162, as well as van der Waals forces with a host of other amino acids in the active domain. nih.gov Furthermore, specific functional groups, such as a sulfonyl group, were observed forming water-mediated hydrogen bonds within the active site. nih.gov This level of detail is vital for the rational design of more potent and selective inhibitors.

| Derivative Class | Target Protein | Key Interacting Residues | Interaction Type |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1 | Met890, Tyr889, Val762 | Hydrophobic |

| Tetrahydroisoquinoline-2(1H)-sulfonamides | CDK6 | Leu152, Ala162 | Alkyl |

| Tetrahydroisoquinoline-2(1H)-sulfonamides | CDK6 | Ile19, Val27, His100, etc. | Van der Waals |

Beyond identifying binding modes, molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target. These scores help in ranking and prioritizing compounds for synthesis and biological testing. For example, the loss of binding affinity in a less active 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative was attributed to unfavorable changes in both hydrophobic and coulombic energy terms, as calculated by the docking software's scoring function. nih.gov

In the context of tetrahydroisoquinoline derivatives targeting CDK6, specific binding energy values have been calculated. One candidate compound demonstrated a favorable CDOCKER energy score of -30.69 kcal/mol and a CDOCKER interaction energy of -32.07 kcal/mol, indicating strong predicted binding to the kinase. nih.gov

| Derivative/Scaffold | Target Protein | Predicted Binding Energy (kcal/mol) | Scoring Method |

| Tetrahydroisoquinoline candidate 4 | CDK6 | -30.69 | CDOCKER Energy |

| Tetrahydroisoquinoline candidate 4 | CDK6 | -32.07 | CDOCKER Interaction Energy |

Virtual Screening

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach was employed to identify potential dual inhibitors of CDK4/6 and aromatase. nih.gov Using a structure-based pharmacophore model derived from the known binding modes of inhibitors for each target, researchers screened a database of compounds. nih.gov This process successfully identified hit compounds possessing a tetrahydroisoquinoline scaffold, a close structural relative of the DHIQ core, suggesting their potential for dual-target inhibition. nih.gov This highlights the power of virtual screening to identify novel scaffolds for specific therapeutic applications.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess its stability and conformational changes over time. For complexes involving DHIQ-related structures, such as tetrahydroisoquinoline derivatives bound to CDK4/6 and aromatase, MD simulations have been used to confirm the stability of the docked poses. nih.gov In studies of other related heterocyclic inhibitors, MD simulations have shown that the protein-ligand complexes remain stable, with ligand root-mean-square deviations (RMSD) typically staying within an acceptable range of 1.0–3.0 Å, which indicates a stable binding mode. nih.gov These simulations solidify the findings from molecular docking and provide greater confidence in the predicted binding interactions.

Density Functional Theory (DFT) Calculations